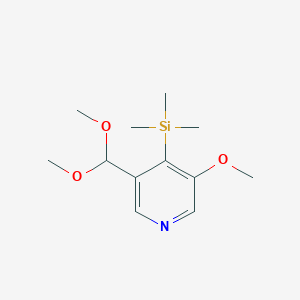

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

Beschreibung

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is a pyridine derivative featuring three distinct substituents:

- Position 3: A dimethoxymethyl group (-CH(OCH₃)₂), which provides electron-donating effects and steric bulk.

- Position 4: A trimethylsilyl (-Si(CH₃)₃) group, known for its strong electron-withdrawing and steric shielding properties.

- Position 5: A methoxy (-OCH₃) group, contributing additional electron donation.

This compound’s unique substitution pattern makes it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., silylation reactions). Its molecular formula is C₁₂H₂₁NO₃Si, with a molecular weight of 255.43 g/mol.

Eigenschaften

IUPAC Name |

[3-(dimethoxymethyl)-5-methoxypyridin-4-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3Si/c1-14-10-8-13-7-9(12(15-2)16-3)11(10)17(4,5)6/h7-8,12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMJVFGSOEQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673844 | |

| Record name | 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-91-0 | |

| Record name | 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypyridine, trimethylsilyl chloride, and dimethoxymethane.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting material and facilitate nucleophilic substitution reactions.

Stepwise Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.

Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Quality Control: Implementing quality control measures to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or dimethoxymethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in various organic transformations, including:

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where the methoxy or dimethoxymethyl groups are replaced by different substituents.

- Oxidation and Reduction Reactions: It can be oxidized to form pyridine N-oxides or reduced to yield various reduced pyridine derivatives .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to interact with biological systems:

- Enzyme Inhibition Studies: It acts as a probe to investigate enzyme-catalyzed reactions, particularly in the context of PARP-1 inhibition, where it has demonstrated promising results with low micromolar IC50 values.

- Binding Affinity: The structural features of this compound allow it to bind effectively to active sites of enzymes, influencing biochemical pathways such as signal transduction and metabolic processes .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials that possess unique properties. Its versatility makes it suitable for various applications in biopharma production and forensic work .

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for PARP-1. The findings indicated that this compound could effectively inhibit the enzyme at low concentrations, suggesting its potential as a therapeutic agent for conditions involving DNA repair mechanisms.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the utility of this compound as a precursor in synthesizing complex organic molecules. For instance, it was successfully used to create chiral hexynones that serve as precursors for photosynthetic tetrapyrrole macrocycles, showcasing its role in asymmetric synthesis methodologies .

Uniqueness

The unique combination of methoxy and trimethylsilyl groups in this compound confers distinct chemical and physical properties that enhance its reactivity and solubility compared to simpler pyridine derivatives.

Wirkmechanismus

The mechanism of action of 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Electronic and Steric Properties

Electron Density Modulation :

- The dimethoxymethyl and methoxy groups in the target compound increase electron density at positions 3 and 5, promoting electrophilic aromatic substitution. The trimethylsilyl group at position 4 withdraws electrons, creating a polarized ring system.

- By contrast, 2,3-Dimethoxy-5-(trimethylsilyl)pyridine has a more uniformly electron-rich ring due to dual methoxy groups .

Biologische Aktivität

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine (CAS Number: 1138443-91-0) is a pyridine derivative with potential applications in biological research and medicinal chemistry. This compound has garnered attention due to its structural features that may influence its biological activity, particularly in enzyme inhibition and interaction with various molecular targets.

- Molecular Formula: CHNOSi

- Molecular Mass: 255.39 g/mol

- Structural Features: The compound includes methoxy and trimethylsilyl groups, which may enhance its solubility and reactivity in biological systems .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition: The compound acts as a probe to investigate enzyme-catalyzed reactions, particularly in the context of PARP-1 inhibition, where it has shown promising results with low micromolar IC50 values .

- Binding Affinity: Its molecular structure allows for binding to active sites of enzymes, influencing biochemical pathways such as signal transduction and metabolic processes .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

- PARP-1 Inhibition: Studies have demonstrated that this compound can inhibit PARP-1 effectively, with IC50 values in the low micromolar range. This suggests potential therapeutic applications in cancer treatment, where PARP inhibitors are increasingly utilized .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | < 1.0 | PARP-1 inhibitor |

| 5-amino-3-methylisoquinolin-1(2H)-one | 0.23 | Reference inhibitor |

Case Studies

- Cancer Research: In a study focusing on the development of PARP inhibitors, this compound was included as a candidate due to its favorable pharmacokinetic properties and ability to enhance the potency of existing inhibitors .

- Enzyme Interaction Studies: The compound has been utilized in various assays to elucidate its interaction with enzymes involved in metabolic pathways, providing insights into its potential role as a therapeutic agent .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research:

- Drug Development: Its ability to modulate enzyme activity positions it as a promising lead compound for the development of new drugs targeting specific diseases, particularly cancers reliant on PARP activity.

- Synthetic Chemistry: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures .

Q & A

Basic: What are the optimized synthetic routes for 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine?

Methodological Answer:

Synthesis optimization should prioritize regioselective functionalization and green chemistry principles. A viable approach involves:

- Oxidative cyclization : Adapt methods used for analogous triazolopyridines, such as sodium hypochlorite-mediated oxidation in ethanol at room temperature (3–24 hours), achieving yields >70% .

- Protection/deprotection strategies : Trimethylsilyl (TMS) groups require anhydrous conditions during introduction. Use tert-butyldimethylsilyl (TBS) intermediates (e.g., HB651 in ) to stabilize reactive sites .

- Purification : Employ alumina plug filtration to isolate the compound in high purity, as demonstrated in oxidative ring-closure reactions .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Single-crystal X-ray diffraction : Resolve regiochemistry and confirm substituent positions, leveraging parameters like mean (C–C) bond length (0.002 Å) and R factor (<0.05) for accuracy .

- NMR spectroscopy : Use - and -NMR to identify methoxy (δ ~3.8 ppm) and TMS (δ ~0.1 ppm) groups. -NMR can further validate silyl group integrity.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., M.W. 283.83 for HB267 in ) and fragmentation patterns .

Advanced: How does the trimethylsilyl group influence cross-coupling reactivity compared to non-silylated analogs?

Methodological Answer:

The TMS group impacts reactivity through steric and electronic effects:

- Steric hindrance : Reduces nucleophilic substitution rates at the 4-position. Use bulky ligands (e.g., Pd(PPh)) to mitigate undesired side reactions .

- Directing effects : The TMS group can act as a transient directing group in C–H activation. Compare with analogs lacking silyl protection (e.g., HB675 in ) to assess regioselectivity shifts .

- Computational validation : Perform DFT calculations (e.g., using Gaussian) to model electron density distribution and predict reactive sites .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data for derivatives?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing:

- Dynamic NMR : Variable-temperature NMR (e.g., -40°C to 80°C) detects conformational flexibility not observed in X-ray structures .

- Powder XRD : Confirm crystallinity and rule out polymorphic variations affecting spectral data .

- Cross-validation : Compare with structurally characterized analogs (e.g., HB279 in ) to identify systematic errors in peak assignments .

Advanced: How can computational modeling predict the stability of this compound under varying pH or temperature?

Methodological Answer:

Employ multi-scale simulations:

- Molecular dynamics (MD) : Simulate solvation in polar (e.g., ethanol) vs. nonpolar solvents to assess hydrolytic stability of the dimethoxymethyl group .

- pK prediction : Use software like MarvinSuite to estimate protonation states at physiological pH, critical for biological applications .

- Thermogravimetric analysis (TGA) : Validate computational predictions of thermal decomposition (e.g., TMS group stability up to 150°C) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage conditions : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the TMS group .

- Handling protocols : Use anhydrous solvents (e.g., THF, DCM) during synthesis. Monitor for silica gel adsorption during column chromatography, common with silylated compounds .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .

Advanced: How can mechanistic studies elucidate the role of the dimethoxymethyl group in nucleophilic substitutions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare / in deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate trapping : Use low-temperature NMR (-80°C) to detect oxonium ion intermediates formed during acid-catalyzed demethoxylation .

- Isotopic labeling : Synthesize -labeled dimethoxymethyl derivatives to track oxygen migration pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.